

Physicochemical Properties of Loureirin B: An In-depth Technical Guide

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Compound of Interest

Compound Name: Loureirin B

Cat. No.: B1675249

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Loureirin B is a flavonoid, specifically a dihydrochalcone, of significant interest in the scientific and medical communities.^{[1][2]} Extracted from the resin of *Dracaena cochinchinensis*, commonly known as "Dragon's Blood," this natural compound has been the subject of numerous studies to elucidate its therapeutic potential.^{[3][4]} This document provides a comprehensive overview of the physicochemical properties of **Loureirin B**, presenting key data in a structured format to support research and development efforts.

Physicochemical Data

A summary of the key physicochemical properties of **Loureirin B** is presented below. This data is essential for understanding its behavior in biological systems and for the formulation of potential drug products.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₀ O ₅	[1]
Molecular Weight	316.35 g/mol	
IUPAC Name	1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one	
CAS Number	119425-90-0	
Appearance	White powder	
Melting Point	132-133°C	
Boiling Point	509.9 ± 50.0 °C (Predicted)	
Density	1.177 ± 0.06 g/cm ³ (Predicted)	
pKa	8.06 ± 0.15 (Predicted)	
Solubility	Soluble in DMSO (≥ 100 mg/mL), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. Limited solubility in water. In a DMSO:PBS (pH 7.2) (1:2) solution, the solubility is 0.33 mg/ml.	
SMILES	<chem>COC1=CC(=C(C(=C1)OC)CC C(=O)C2=CC=C(C(=C2)O)OC</chem>	
InChIKey	ZPFRAPVRYLGYEC-UHFFFAOYSA-N	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not extensively available in the public domain. The presented values are based on

data from chemical suppliers and databases, with some values being computationally predicted.

For solubility, a general protocol for preparation of **Loureirin B** solutions for in vitro and in vivo studies is as follows:

Protocol for Solution Preparation:

- For in vitro studies: A stock solution is typically prepared by dissolving **Loureirin B** in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM or ≥ 100 mg/mL). This stock solution is then further diluted with the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically $<0.1\%$).
- For in vivo studies: Due to its poor water solubility, formulations for in vivo administration often involve co-solvents or delivery vehicles. One reported method involves preparing a solution in a mixture of 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE- β -CD in Saline). Sonication or gentle heating may be used to aid dissolution.

Biological Activity and Signaling Pathways

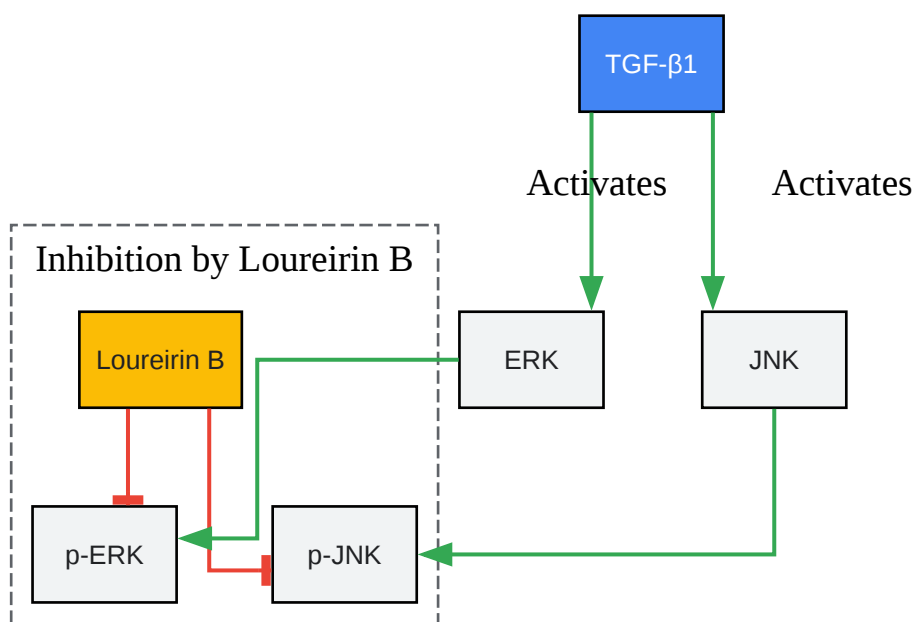
Loureirin B has been shown to modulate several key signaling pathways, contributing to its diverse biological activities. It is a known inhibitor of plasminogen activator inhibitor-1 (PAI-1) with an IC_{50} of 26.10 μ M. Furthermore, it inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), and also inhibits ATP-sensitive potassium (KATP) channels.

Below are diagrams illustrating the known signaling pathways affected by **Loureirin B**.



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Caption: **Loureirin B** inhibits Plasminogen Activator Inhibitor-1 (PAI-1).



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Caption: **Loureirin B** inhibits the phosphorylation of ERK and JNK.

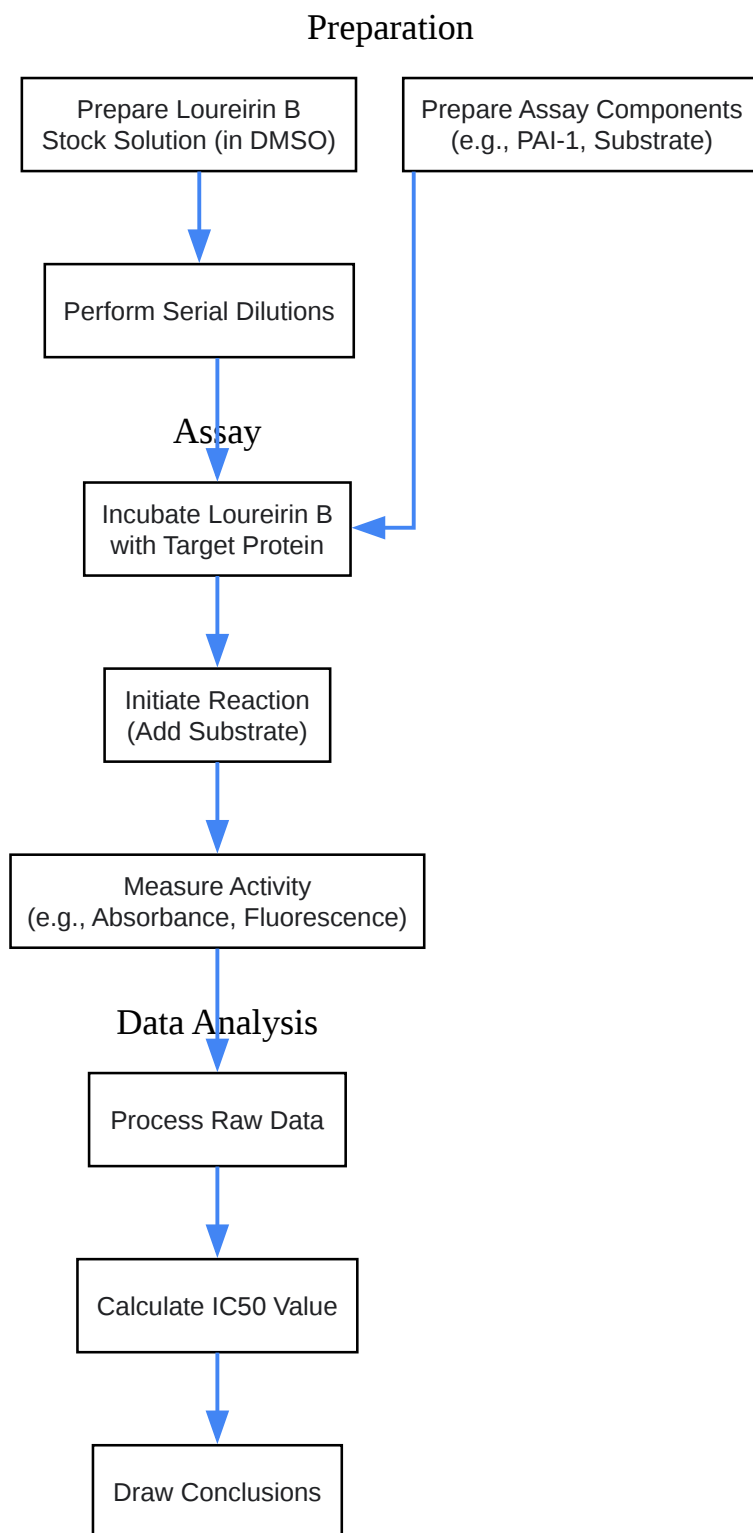


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Caption: **Loureirin B** inhibits the ATP-sensitive potassium (KATP) channel.

Experimental Workflow for In Vitro Analysis

A generalized workflow for assessing the inhibitory activity of **Loureirin B** on a specific target, such as PAI-1, is depicted below. This workflow is representative of common practices in drug discovery and development.



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Caption: Generalized workflow for determining the IC₅₀ of **Loureirin B**.

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